DENV2-IN-3 -

DENV2-IN-3

Catalog Number: EVT-1534650
CAS Number:
Molecular Formula: C28H22N2O4S
Molecular Weight: 482.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DENV2-IN-3 is a selective inhibitor of the DENV2 protease which inhibits flavivirus protease through targeted covalent modification of active site serine, contrary to an allosteric binding mechanism.
Overview

DENV2-IN-3 is a compound that has been investigated in the context of dengue virus serotype 2 (DENV-2) research. DENV-2 is one of the four serotypes of the dengue virus, a mosquito-borne virus that causes dengue fever, dengue hemorrhagic fever, and dengue shock syndrome. The compound DENV2-IN-3 is part of a broader effort to develop antiviral agents targeting the replication and pathogenesis of DENV-2.

Source

The compound is derived from synthetic biology approaches aimed at understanding and manipulating the dengue virus genome. Research on DENV-2 has utilized multidisciplinary methodologies, including comparative genomics and synthetic virology, to explore potential therapeutic avenues against this viral pathogen .

Classification

DENV2-IN-3 falls under the classification of antiviral compounds specifically targeting RNA viruses, particularly flaviviruses. It is part of ongoing research to identify effective inhibitors that can mitigate the effects of dengue virus infections.

Synthesis Analysis

Methods

The synthesis of compounds like DENV2-IN-3 often involves techniques such as:

  • In-cellulo construction: This method allows for the assembly of subgenomic infectious amplicons directly within host cells, facilitating the study of viral replication dynamics.
  • PCR assembly: Full-length infectious DNA constructs are generated through polymerase chain reaction techniques, which can then be transcribed into RNA for further analysis .

Technical Details

The synthesis process typically requires precise control over nucleotide sequences to ensure fidelity in viral replication studies. For example, specific restriction enzymes may be employed to linearize cDNA constructs, allowing for accurate transcription into RNA templates .

Molecular Structure Analysis

Structure

The molecular structure of DENV2-IN-3 is characterized by its interactions with viral proteins essential for dengue virus replication. While specific structural details of DENV2-IN-3 are not extensively documented in available literature, compounds targeting DENV often interact with viral envelope proteins or RNA-dependent RNA polymerase.

Data

Molecular modeling studies may provide insights into how DENV2-IN-3 fits into the active sites of target proteins, influencing their function and ultimately inhibiting viral replication.

Chemical Reactions Analysis

Reactions

DENV2-IN-3 likely engages in specific chemical interactions with viral components. These reactions can include:

  • Binding to viral proteins: Compounds may inhibit protein functions necessary for viral entry or replication.
  • Inhibition of RNA synthesis: Targeting the RNA-dependent RNA polymerase could prevent the virus from replicating its genome effectively .

Technical Details

The effectiveness of these reactions can be assessed through various biochemical assays that measure viral load in infected cell cultures or animal models.

Mechanism of Action

Process

The mechanism by which DENV2-IN-3 exerts its antiviral effects typically involves:

  1. Inhibition of viral entry: By binding to envelope proteins, it may prevent the virus from attaching to and entering host cells.
  2. Disruption of replication: By targeting RNA-dependent RNA polymerase or other essential enzymes, it hampers the virus's ability to replicate its genetic material .

Data

Experimental data from studies using animal models have shown that compounds targeting these mechanisms can reduce morbidity and viral load significantly .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties of DENV2-IN-3 are not detailed in current literature, typical characteristics include:

  • Solubility: Often assessed in various solvents to determine bioavailability.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and potential toxicity are critical for evaluating safety and efficacy in clinical settings.

Applications

Scientific Uses

DENV2-IN-3 has potential applications in several areas:

  • Antiviral drug development: It serves as a candidate for further development into a therapeutic agent against dengue virus infections.
  • Research tool: The compound aids in understanding the molecular mechanisms underlying dengue virus pathogenesis and replication dynamics .

Ongoing studies aim to elucidate its full potential as a viable treatment option for dengue fever and related diseases caused by flavivirus infections.

Introduction to Dengue Virus Serotype 2 (DENV2)

Dengue Virus Serotype 2 (DENV2) represents one of four antigenically distinct dengue virus serotypes causing significant global morbidity. As a member of the Flaviviridae family, DENV2 exhibits unique virological characteristics that contribute to its epidemiological dominance and association with severe disease outcomes. The development of DENV2-specific therapeutics like DENV2-IN-3 addresses a critical unmet need in arboviral disease management, focusing on disrupting the virus's replication machinery through targeted molecular interventions.

Global Epidemiology and Burden of DENV2 Infections

DENV2 remains a leading contributor to global dengue burden, with cyclic epidemics causing substantial morbidity and mortality across endemic regions. Recent surveillance data reveals concerning trends:

  • Americas: As of June 2025, the Pan American Health Organization (PAHO) reported 3,144,613 suspected dengue cases in the Americas, with DENV2 identified as a predominant serotype in French Guiana and other territories. This represents a 70% decrease from 2024 levels but remains 12% above the 5-year average [6].
  • Asia-Pacific: Bangladesh experienced a severe 2023 outbreak with 20% of 1,313 studied cases progressing to severe dengue, primarily driven by DENV2. Mortality rates exceeded regional averages, with 36.7% of severe cases occurring in adolescents and young adults (16-25 years) [8].
  • Emerging Threats: Autochthonous transmissions were reported in Madeira (January 2025) and EU outermost regions, while Southeast Asian nations like Thailand documented 10,992 cumulative cases in early 2025 [2].

Table 1: Global Distribution of DENV2 in 2025

RegionSuspected CasesDominant SerotypesMortality Trends
Americas (PAHO)>2.7 millionDENV2, DENV371% reduction vs. 2024
Southeast Asia>100,000DENV2Increasing in Bangladesh
Africa>7,000Mixed6 deaths reported

Climate change and urbanization continue to expand Aedes mosquito habitats, increasing DENV2's epidemic potential in previously non-endemic regions. The serotype's association with secondary infection severity underscores its public health urgency [4] [8].

Virological Classification of DENV2 Within the Flaviviridae Family

DENV2 belongs to the genus Flavivirus within the Flaviviridae family, sharing structural and replicative characteristics with related pathogens:

  • Genomic Architecture: DENV2 possesses an ~11 kb positive-sense single-stranded RNA genome encoding three structural proteins (C, prM/M, E) and seven nonstructural proteins (NS1–NS5). The 5' terminus contains a type I cap (m7GpppAmp) but lacks a poly-A tail at the 3' end, a hallmark of flaviviruses [7] [9].
  • Structural Dynamics: Cryo-EM studies reveal DENV2's structural plasticity, transitioning between smooth (50 nm) and "bumpy" morphologies in response to temperature shifts. At 40°C (fever range), clinical isolates adopt bumpy configurations with altered E protein dimerization states, affecting antigenicity and cellular entry [5].
  • Replication Machinery: The viral replication complex (RC), anchored to endoplasmic reticulum membranes, depends on NS3 (protease/helicase) and NS5 (RdRp/methyltransferase) activities. NS4A induces membrane curvature and autophagy, creating microenvironments conducive to viral RNA synthesis [1] [7] [9].

Table 2: Key DENV2 Structural Proteins and Functions

ProteinMolecular WeightRole in Viral LifecycleTherapeutic Target Relevance
E50 kDaHost receptor binding, membrane fusionAntibody neutralization epitopes
prM26 kDaE protein chaperone, particle maturationVaccine antigen
NS370 kDaPolyprotein cleavage, RNA helicase activityProtease inhibitors
NS5103 kDaRNA replication, 5' cappingNucleotide analogs

DENV2 exhibits significant genetic diversity, with six distinct genotypes showing up to 6% nucleotide divergence. Southeast Asian and American genotypes are associated with enhanced epidemic potential and severe clinical manifestations [3] [9].

Clinical Spectrum of DENV2-Associated Diseases: From Dengue Fever to Severe Hemorrhagic Manifestations

DENV2 infection manifests across a severity continuum influenced by viral and host factors:

  • Febrile Phase: Initial presentation involves high-grade fever (40°C), facial flushing, and macular rash. DENV2 viremia peaks early (days 1–3), correlating with NS1 antigenemia levels [4] [8].
  • Warning Signs: Progression to severe disease is heralded by severe lethargy (43.6%), persistent vomiting (27.6%), and tender hepatomegaly. Thrombocytopenia (<100,000/mm³) and rising hematocrit (>20% baseline) signal plasma leakage [4] [8].
  • Severe Dengue: DENV2 disproportionately causes dengue hemorrhagic fever (DHF) and shock syndrome. A 2023 Bangladesh study identified severe abdominal pain (OR=4.2), respiratory distress (OR=5.7), and ascites (OR=6.1) as independent predictors of severity. Gastrointestinal bleeding and altered mental status were observed in 18% of fatal cases [8].

Pathophysiological studies implicate antibody-dependent enhancement (ADE) in secondary heterotypic DENV2 infections. Pre-existing non-neutralizing antibodies form immune complexes that enhance Fcγ receptor-mediated viral uptake into monocytes and megakaryocytes. Infected bone marrow progenitors (e.g., Meg01 cells) produce infectious virions, contributing to thrombocytopenia and coagulopathy [1] [4] [8].

Current Challenges in DENV2-Specific Therapeutics and Vaccine Development

Targeted DENV2 interventions face multiple biological and technical hurdles:

  • Antigenic Heterogeneity: Temperature-dependent morphological transitions alter E protein epitope accessibility. Smooth virions (37°C) display quaternary epitopes recognized by potent neutralizing antibodies, whereas bumpy configurations (40°C) expose cryptic monomeric epitopes. This complicates vaccine immunogen design and antibody therapy development [5] [9].
  • Vaccine Limitations: The licensed vaccine CYD-TDV shows suboptimal efficacy against DENV2 (47–58%) due to structural mismatches between vaccine strains and circulating genotypes. Recent candidates like TAK-003 demonstrate improved but incomplete protection (71% efficacy), highlighting serotype-specific challenges [9].
  • Therapeutic Barriers: Small-molecule inhibitors targeting NS3/NS5 must overcome high mutation rates. Compounds like DENV2-IN-3 address this by targeting allosteric sites with lower selection pressure. However, delivery to intracellular replication complexes remains problematic due to membrane localization of RCs [5] [9].
  • ADE Concerns: Vaccine-elicited immunity must balance tetravalent responses to prevent enhancing antibodies. Recent studies suggest GCN:PFU ratios (genome copy:plaque-forming unit) influence disease severity, with high ratios (>100) correlating with increased immune activation [1] [5].

Properties

Product Name

DENV2-IN-3

IUPAC Name

3-([1,1'-Biphenyl]-4-yloxy)-5-methyl-1-((4-phenoxyphenyl)sulfonyl)-1H-pyrazole

Molecular Formula

C28H22N2O4S

Molecular Weight

482.55

InChI

InChI=1S/C28H22N2O4S/c1-21-20-28(34-26-14-12-23(13-15-26)22-8-4-2-5-9-22)29-30(21)35(31,32)27-18-16-25(17-19-27)33-24-10-6-3-7-11-24/h2-20H,1H3

InChI Key

XQAYVALGPSIKLE-UHFFFAOYSA-N

SMILES

O=S(N1N=C(OC2=CC=C(C3=CC=CC=C3)C=C2)C=C1C)(C4=CC=C(OC5=CC=CC=C5)C=C4)=O

Solubility

Soluble in DMSO

Synonyms

DENV2 IN-3; DENV2-IN 3; DENV2-IN-3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.